molecular formula C22H21ClN6 B8104009 Synucleozid hydrochloride

Synucleozid hydrochloride

Número de catálogo: B8104009
Peso molecular: 404.9 g/mol
Clave InChI: GKVDOKIPCRSEMM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Synucleozid hydrochloride involves targeting the structured mRNA of α-synuclein. . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The process typically includes multiple purification steps to remove any impurities and achieve the desired chemical structure .

Análisis De Reacciones Químicas

Types of Reactions

Synucleozid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound that retain the core structure but have modified functional groups. These derivatives can have different biological activities and properties .

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Models

Synucleozid hydrochloride has been utilized in several preclinical studies focusing on neurodegenerative diseases:

  • Parkinson's Disease :
    • A study demonstrated that synucleozid significantly reduced α-synuclein levels in cellular models, suggesting its potential as a therapeutic agent for PD .
    • The compound's ability to modulate mRNA translation offers a novel approach to genetic therapies targeting hereditary forms of PD .
  • Dementia with Lewy Bodies (DLB) and Multiple System Atrophy (MSA) :
    • Research indicates that synucleozid may also play a role in treating other synucleinopathies by similar mechanisms of action, potentially offering broader therapeutic applications beyond PD .

Biomarker Development

Recent advancements have explored the use of α-synuclein as a biomarker for diagnosing synucleinopathies:

  • Detection Techniques :
    • The immunoprecipitation-based real-time quaking-induced conversion (IP/RT-QuIC) assay has been developed to detect pathogenic α-synuclein seeds in serum samples from patients with PD and other related disorders. This technique shows promise for early diagnosis and monitoring disease progression .

Case Studies

Study Findings Implications
Study on Polysome Profiling Demonstrated that synucleozid affects ribosome assembly on SNCA mRNA, leading to reduced α-synuclein production.Supports the use of synucleozid as a therapeutic agent targeting mRNA translation.
IP/RT-QuIC Assay Development Achieved high diagnostic performance for differentiating PD from controls using serum samples.Highlights potential for using α-synuclein as a biomarker for early detection of synucleinopathies.
Skin-Specific Amplification Assay Evaluated various conditions for amplifying α-synuclein aggregates from skin samples.Suggests that synucleozid could be part of diagnostic strategies utilizing tissue-specific seeding amplification.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Synucleozid hydrochloride is unique in its ability to selectively target the IRE structure in the SNCA mRNA, making it a highly specific inhibitor of α-synuclein translation. This specificity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent for Parkinson’s disease .

Actividad Biológica

Synucleozid hydrochloride is a small molecule designed to target the messenger RNA (mRNA) of α-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease (PD). This compound represents a novel therapeutic approach aimed at reducing the production of α-synuclein by inhibiting its translation, thus potentially altering the course of synucleinopathies. This article will explore the biological activity of this compound, including its mechanisms of action, research findings, and implications for treatment.

Synucleozid functions by binding to the iron-responsive element (IRE) located in the 5' untranslated region (5' UTR) of SNCA mRNA. This binding stabilizes the IRE structure, which leads to a decrease in the translation of α-synuclein. The compound effectively reduces the amount of SNCA mRNA that is loaded into polysomes, thereby lowering α-synuclein protein levels in cells. This mechanism has been shown to provide cytoprotective effects, making it a promising candidate for therapeutic intervention in diseases characterized by α-synuclein aggregation .

In Vitro Studies

  • Translation Inhibition : In cellular studies, Synucleozid was found to significantly inhibit the translation of SNCA mRNA. This was evidenced by a reduction in α-synuclein protein levels when treated with Synucleozid compared to control groups .
  • Selectivity and Efficacy : Proteome-wide and transcriptome-wide analyses demonstrated that Synucleozid exhibits high selectivity for its target mRNA without broadly affecting other cellular processes. This selectivity is critical for minimizing side effects in potential therapeutic applications .
  • Case Studies : A study involving various cell lines showed that Synucleozid treatment led to a dose-dependent decrease in α-synuclein levels, confirming its efficacy as an mRNA-targeting agent .

Animal Studies

Research involving transgenic mice models has indicated that Synucleozid not only reduces α-synuclein levels but also ameliorates symptoms associated with synucleinopathies. These findings suggest that early intervention with Synucleozid could slow disease progression and improve clinical outcomes in models of PD .

Data Tables

Study Model Findings Reference
In VitroHuman cell linesSignificant reduction in α-synuclein protein levels
Transgenic MiceSNCA A53T miceAmelioration of PD symptoms; reduced protein aggregation
Cellular MechanismVarious cell typesDecreased SNCA mRNA loading into polysomes

Implications for Treatment

The ability of Synucleozid to selectively target and inhibit α-synuclein production presents a groundbreaking approach to treating PD and other related disorders. By preventing the formation of toxic protein aggregates before they can cause neuronal damage, Synucleozid may offer a disease-modifying strategy rather than merely symptomatic relief.

Propiedades

IUPAC Name

2-[4-(4-carbamimidoylanilino)phenyl]-1H-indole-6-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6.ClH/c23-21(24)14-5-9-18(10-6-14)27-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)28-19;/h1-12,27-28H,(H3,23,24)(H3,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVDOKIPCRSEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)NC4=CC=C(C=C4)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.